N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-28-17-10-8-16(9-11-17)24-19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHNBWSVTQVCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H19N3O3S
- Molecular Weight : 405.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique thienopyrimidine structure allows it to modulate biological pathways effectively. Preliminary studies suggest that it may act as an inhibitor of specific kinases and other enzymes involved in cancer progression and inflammation.
Cytotoxicity and Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SW620 (Colon Cancer) | 5.0 | |
| PC-3 (Prostate Cancer) | 4.5 | |
| NCI-H23 (Lung Cancer) | 6.0 |
The compound was found to be up to five times more potent than the standard chemotherapy drug 5-fluorouracil (5-FU), indicating its potential as a new therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the thienopyrimidine moiety can significantly affect the compound's biological activity. For instance, substituents at specific positions on the phenyl rings have been shown to enhance cytotoxicity and selectivity towards cancer cells.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(4-ethoxyphenyl)-2-(4-oxo...) | 9.17 | COX-1 |
| N-(4-ethoxyphenyl)-2-(4-oxo...) | 8.23 | COX-2 |
These findings suggest that the compound may serve as a dual-action agent, targeting both cancerous cells and inflammatory pathways.
Case Studies
- Case Study on SW620 Cell Line : In a controlled study, treatment with N-(4-ethoxyphenyl)-2-(4-oxo...) resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an effective anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several derivatives, differing primarily in substituents on the acetamide nitrogen or the thienopyrimidine ring. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The 4-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents like 4-methoxyphenyl or halogenated benzyl groups. Such modifications influence solubility, binding affinity, and metabolic stability .
- Biological Activity Trends: Compounds with aromatic substituents (e.g., 4-methoxyphenyl, 2-chlorobenzyl) exhibit anticancer and kinase inhibitory activities, suggesting that the acetamide’s aryl group plays a critical role in target recognition .
Anticancer Activity
- Thiophene-Containing Analogs: Compounds like N-(4-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (compound 9) demonstrated potent anti-breast cancer activity with IC₅₀ values <10 µM, attributed to thiophene’s role in intercalation or enzyme inhibition .
- Kinase Inhibition: Derivatives with benzyl or substituted phenyl groups (e.g., 3-methoxybenzyl) showed activity against Fms-related receptor tyrosine kinase, a target in oncology and inflammation .
Anti-Inflammatory and Antimicrobial Activity
- Quinazolinone Analogs: N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides exhibited moderate anti-inflammatory activity, with 2-(ethylamino) derivatives outperforming diclofenac in some assays .
- InhA Inhibition: Substituted 2-(4-oxoquinazolin-3(4H)-yl)acetamides demonstrated efficacy against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), highlighting the scaffold’s versatility .
Q & A
Basic: What analytical techniques are recommended for structural confirmation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions and hydrogen/carbon environments. For example, aromatic protons in the thienopyrimidine core typically appear at δ 7.0–8.5 ppm, while ethoxy groups show signals near δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm molecular weight (e.g., observed [M+H] ion) and detect impurities. A related thienopyrimidine derivative showed [M+H] at m/z 314.0 .
- X-ray Crystallography: Resolve crystal packing and stereochemistry, as demonstrated for structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .
- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection (λ = 254 nm).
Advanced: How can researchers design an efficient synthetic route for this compound, considering regioselectivity and yield optimization?
Methodological Answer:
- Multi-Step Synthesis: Adapt strategies from analogous heterocyclic systems. For example:
- Core Formation: Construct the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
- Acetamide Coupling: Introduce the N-(4-ethoxyphenyl)acetamide moiety via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Regioselectivity Control: Use steric and electronic directing groups (e.g., ethoxy substituents) to guide functionalization at the 7-phenyl position .
- Design of Experiments (DoE): Apply factorial designs to optimize reaction parameters (temperature, catalyst loading, solvent). For example, a 2 factorial design reduced reaction steps in pyrimidine synthesis .
Example Optimization Table:
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% yield |
| Catalyst Loading | 5–15 mol% | 10 mol% | +18% yield |
| Solvent | DMF vs. THF | DMF | Improved regioselectivity |
Advanced: How can computational methods predict the reactivity and binding affinity of this compound in drug discovery contexts?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model electron distribution and reactive sites. For instance, the 4-oxo group may act as a hydrogen-bond acceptor .
- Molecular Dynamics (MD) Simulations: Simulate interactions with biological targets (e.g., kinases) to assess binding modes.
- Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method can predict feasible reaction pathways for derivatization .
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays: Validate activity using diverse methods (e.g., enzymatic vs. cell-based assays). For example, discrepancies in IC values may arise from membrane permeability differences .
- Structural Analog Comparison: Cross-reference data with structurally similar compounds (e.g., trifluoromethyl-substituted pyrimidines showed enhanced metabolic stability ).
- Experimental Replication: Standardize conditions (pH, temperature, solvent) to minimize variability.
Basic: What are the key considerations for stability testing under experimental conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability: Expose to UV-Vis light (e.g., 254 nm for 48 hours) and monitor degradation via HPLC.
- Solution Stability: Test in common solvents (DMSO, ethanol) at 4°C and 25°C over 72 hours .
Advanced: How can reaction engineering improve scalability for gram-scale synthesis?
Methodological Answer:
- Continuous Flow Chemistry: Enhance heat/mass transfer and reduce side reactions compared to batch processes.
- Catalyst Immobilization: Use heterogeneous catalysts (e.g., silica-supported palladium) for easy recovery and reuse .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: What strategies mitigate byproduct formation during acetamide functionalization?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., ethoxy groups) with tert-butyldimethylsilyl (TBS) ethers.
- Low-Temperature Reactions: Conduct couplings at –20°C to suppress nucleophilic side reactions .
- Selective Catalysts: Employ Pd/Xantphos systems for Suzuki-Miyaura couplings with aryl bromides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
